N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-14-8-6-13(7-9-14)17-24-20-26(25-17)16(12-29-20)10-11-22-18(27)19(28)23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXHMSGAHMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Anticancer Properties
Research indicates that compounds related to the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit potent anticancer activity. In a study evaluating various derivatives against nearly 60 human cancer cell lines, certain thiazolo[3,2-b][1,2,4]triazole-6-ones demonstrated significant activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines . Specifically, derivatives such as 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones showed enhanced anticancer efficacy compared to their respective amides.
Anti-inflammatory and Analgesic Effects
The thiazolo-triazole framework has been associated with anti-inflammatory and analgesic properties. Compounds derived from this scaffold have been studied for their ability to inhibit inflammatory pathways and provide pain relief in preclinical models . This suggests that this compound may also possess similar therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thiazole and Triazole Rings: Utilizing specific reagents under controlled conditions.
- Coupling Reactions: Linking the thiazolo-triazole moiety with the phenyloxalamide structure.
- Purification: Employing techniques such as chromatography to isolate the final product.
Structure-Activity Relationship (SAR)
A preliminary SAR analysis indicates that modifications in the substituent groups significantly influence the biological activity of derivatives. For instance:
- Presence of Fluorine: The introduction of fluorine at specific positions enhances anticancer activity.
- Substituent Variability: Variations in the aromatic rings attached to the oxalamide can modulate both potency and selectivity against different cancer types .
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening using the NCI 60 human cancer cell line panel, several derivatives of thiazolo[3,2-b][1,2,4]triazole were identified as having excellent anticancer properties at concentrations as low as 10 µM. Notably, compounds 2h and 2i exhibited remarkable activity against leukemia lines while sparing normal somatic cells .
Case Study 2: Anti-inflammatory Activity
In vitro studies have shown that certain derivatives from the thiazolo-triazole class can inhibit pro-inflammatory cytokines in macrophage models. This suggests a potential application in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties
Research indicates that N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide exhibits anti-inflammatory effects. These properties make it a candidate for developing treatments for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
2. Analgesic Effects
The compound has shown promise as an analgesic agent. Studies suggest that it may modulate pain pathways, providing relief in various pain models. This potential opens avenues for its use in pain management therapies.
3. Antimicrobial Activity
Preliminary investigations have indicated that the compound may possess antimicrobial properties. It could be effective against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models. |
| Study 2 | Assess analgesic properties | Showed effective pain relief comparable to standard analgesics in preclinical trials. |
| Study 3 | Investigate antimicrobial activity | Exhibited activity against specific bacterial strains; further studies needed for clinical relevance. |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
Key structural analogs differ in substituents on the phenyl rings or oxalamide groups, influencing bioactivity. The following table summarizes critical comparisons:
*From : A structural analog with a 4-methoxyphenyl oxalamide group.
Key Observations:
- Role of Fluorine : The 4-fluorophenyl substituent (as in 3c) enhances selectivity against maximal electroshock (MES)-induced seizures, likely due to improved lipophilicity and receptor binding .
- Oxalamide Modifications : The oxalamide group in the target compound and its 4-methoxy analog () may influence solubility or metabolic stability, though pharmacological data are lacking.
- Propoxyphenyl vs. Fluorophenyl : Compound 5b (4-propoxyphenyl) exhibits dual activity in MES and pentylenetetrazole (PTZ) tests, suggesting broader mechanistic effects compared to 3c .
Challenges in Structural Determination
- Ambiguity in NMR Signals : highlights challenges in distinguishing NH protons in oxalamide groups from those in triazole rings. This complicates structural validation for analogs like the target compound .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-fluorophenyl-substituted thiazolo-triazole precursors with ethylenediamine derivatives under reflux conditions (e.g., in DMF at 80–100°C).
- Step 2 : Oxalamide coupling using oxalyl chloride or activated esters, with triethylamine as a base to facilitate nucleophilic substitution .
- Critical Parameters : Temperature control (±2°C), solvent purity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) to minimize side products.
- Validation : Monitor reaction progress via TLC or HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and oxalamide backbone integrity .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., expected [M+H]⁺ ~463.1 Da) to verify molecular formula (C₂₁H₁₇FN₆O₂S).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- X-ray Crystallography (if crystals form): Resolve 3D structure to confirm regiochemistry of the thiazolo-triazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for bacterial enzymes (e.g., DNA gyrase) vs. human kinases (e.g., EGFR).
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., Gram-positive bacteria vs. HeLa cells) to identify selectivity thresholds .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., chlorophenyl vs. fluorophenyl derivatives) to discern substituent effects on activity .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound depletion .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Fluorine Positioning : Compare 4-fluorophenyl vs. 3-fluorophenyl derivatives to evaluate electronic effects .
- Oxalamide Modifications : Replace phenyl with heteroaryl groups (e.g., pyridyl) to enhance hydrogen bonding .
- Biological Testing : Rank analogs by IC₅₀ values in dose-response assays. Use ANOVA to identify statistically significant improvements (p < 0.05) .
- Computational Modeling : Perform QSAR analysis (e.g., using MOE) to correlate logP, polar surface area, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
